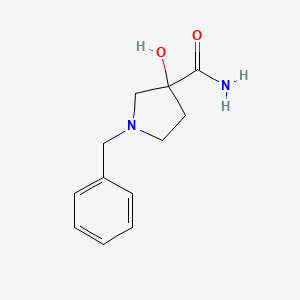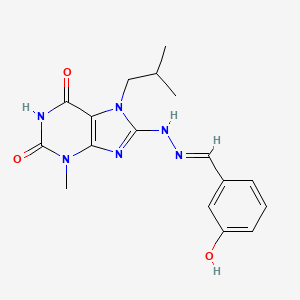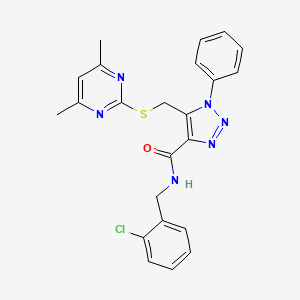
1-Benzyl-3-hydroxypyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-hydroxypyrrolidine-3-carboxamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a benzyl group and a carboxamide group . The SMILES string representation of this compound is C1CN(CC1(C(=O)N)O)CC2=CC=CC=C2 .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 220.27 . Its molecular formula is C12H16N2O2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has been conducted on the synthesis of various derivatives and analogs of pyrrolidine carboxamides, demonstrating methodologies for preparing compounds with potential biological activities. For instance, studies have described the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives, highlighting their cytotoxic effects on breast cancer cell lines, which suggests potential applications in cancer therapy (Kelly et al., 2007). Additionally, the preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines through biocatalytic hydroxylation showcases an effective approach for obtaining enantioenriched pyrrolidines, indicating the utility of biocatalysis in synthetic organic chemistry (Li et al., 2001).
Biological Evaluation and Potential Therapeutic Applications
Several studies have evaluated the biological activities of pyrrolidine derivatives. For instance, microwave-assisted synthesis has been employed to produce pyrrolidine derivatives, with some showing significant antimicrobial activity, suggesting their potential as antimicrobial agents (Sreekanth & Jha, 2020). Moreover, the synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives and their evaluation against breast cancer cell lines demonstrate the potential of these compounds as anticancer agents (Butler et al., 2013).
Innovative Synthetic Methodologies
Research also focuses on developing new synthetic methodologies for pyrrolidine derivatives, which are crucial for the synthesis of biologically active compounds. For example, an innovative approach for synthesizing 2-(het)arylpyrrolidine derivatives and evaluating their anticancer and anti-biofilm activities has been reported, indicating the versatility of pyrrolidine scaffolds in medicinal chemistry (Smolobochkin et al., 2019).
Zukünftige Richtungen
While specific future directions for 1-Benzyl-3-hydroxypyrrolidine-3-carboxamide are not mentioned in the sources I found, the pyrrolidine scaffold, which is a part of this compound, is widely used in drug discovery . This suggests that this compound and similar compounds could have potential applications in the development of new drugs.
Eigenschaften
IUPAC Name |
1-benzyl-3-hydroxypyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11(15)12(16)6-7-14(9-12)8-10-4-2-1-3-5-10/h1-5,16H,6-9H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNYXOQXBIWSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)N)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2797406.png)
![7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2797407.png)


![5-[(4-Methoxyphenyl)amino]-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2797413.png)

![Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate](/img/structure/B2797416.png)



![ethyl 4-(1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzoate](/img/structure/B2797421.png)
![Cis-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate](/img/structure/B2797424.png)

![2-(benzyloxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2797429.png)